molecular formula C7H9FN2O2 B2438790 4-Fluoro-1-(1-methylethyl)-1H-pyrazole-5-carboxylic acid CAS No. 1198437-24-9

4-Fluoro-1-(1-methylethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2438790
CAS No.: 1198437-24-9
M. Wt: 172.159
InChI Key: JQISSORYGWTWPH-UHFFFAOYSA-N
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Description

4-Fluoro-1-(1-methylethyl)-1H-pyrazole-5-carboxylic acid is a fluorinated heterocyclic compound. The presence of a fluorine atom in its structure imparts unique chemical and biological properties, making it a compound of interest in various scientific fields. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and material science.

Scientific Research Applications

4-Fluoro-1-(1-methylethyl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1-(1-methylethyl)-1H-pyrazole-5-carboxylic acid typically involves the fluorination of pyrazole derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor® in acetonitrile under microwave conditions . This method ensures high yield and selectivity in the fluorination process.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps such as halogen exchange or Balz-Schiemann reactions to introduce the fluorine atom into the pyrazole ring . Optimization of reaction conditions, such as temperature and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1-(1-methylethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-Fluoro-1-(1-methylethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 4-Fluoro-1-(1-methylethyl)-1H-pyrazole-3-sulfonamide
  • 4,4-Difluoro-1H-pyrazole derivatives

Comparison: Compared to other fluorinated pyrazoles, 4-Fluoro-1-(1-methylethyl)-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the carboxylic acid group provides additional sites for chemical modification, enhancing its versatility in various applications .

Properties

IUPAC Name

4-fluoro-2-propan-2-ylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2/c1-4(2)10-6(7(11)12)5(8)3-9-10/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQISSORYGWTWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-fluoro-1-(1-methylethyl)-1H-pyrazole-5-carboxylate (100 mg) in 1,4-dioxane (2 ml) was added 2M hydrochloric acid (2 ml) and the mixture heated at reflux under nitrogen for 58 h, allowed to stand at room temperature for 62 h, then heated at reflux under Nitrogen for 72 h. The mixture was cooled to room temperature and the solvent was removed in vacuo. Toluene (15 ml) was added and the solvent removed in vacuo to give a white solid that was dried in a vacuum oven overnight to give the title compound (20 mg) as a white solid.
Name
ethyl 4-fluoro-1-(1-methylethyl)-1H-pyrazole-5-carboxylate
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

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